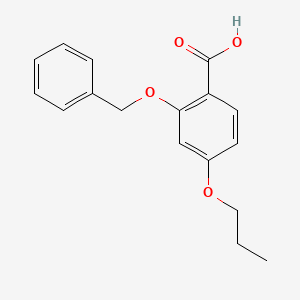

2-(Benzyloxy)-4-propoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxy-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-2-10-20-14-8-9-15(17(18)19)16(11-14)21-12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOIQHPSDKKREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 Benzyloxy 4 Propoxybenzoic Acid and Its Analogues

Established Synthetic Pathways for Aromatic Carboxylic Acids

Traditional synthetic routes offer reliable and well-documented methods for constructing molecules like 2-(benzyloxy)-4-propoxybenzoic acid. These pathways typically involve the sequential formation of the ether bonds and the installation or modification of the carboxylic acid group.

The formation of the benzyloxy and propoxy ether linkages is a critical step in the synthesis. The Williamson ether synthesis is a cornerstone method for this transformation, involving the reaction of an alkoxide with a suitable alkyl halide. masterorganicchemistry.com

A plausible synthetic route would commence with a dihydroxybenzoic acid derivative, such as 2,4-dihydroxybenzoic acid. The phenolic hydroxyl groups are sufficiently acidic to be deprotonated by a base to form a phenoxide, which then acts as a nucleophile. gordon.edu The reaction involves the SN2 displacement of a halide from an alkyl halide by the phenoxide. masterorganicchemistry.com For the synthesis of this compound, this would entail sequential alkylation with benzyl (B1604629) bromide and a propyl halide (e.g., 1-bromopropane).

The choice of base and reaction conditions is crucial for achieving high yields and, in some cases, selectivity. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). masterorganicchemistry.com Solvent-free conditions using bases like sodium bicarbonate (NaHCO₃) or K₂CO₃ have also been shown to be effective for the etherification of phenols. researchgate.net The chemoselectivity can be influenced by the electronic properties of the phenol (B47542) and the reaction conditions. For instance, intramolecular hydrogen bonds can passivate a nearby phenolic hydroxyl group, allowing for selective alkylation at other positions. francis-press.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reference(s) |

|---|---|---|---|---|---|

| Phenol | Alkyl Halide | Alkoxide | Alcohol | Varies | masterorganicchemistry.com |

| 4-methylphenol | Chloroacetic acid | NaOH | Water | 90-100°C | gordon.edu |

| Phenol | Benzyl Bromide | K₂CO₃, NaI | DMF | 80°C | masterorganicchemistry.com |

| Phenol | Dimethylsulfate | NaHCO₃ / K₂CO₃ | Solvent-free | Room Temp | researchgate.net |

The introduction of the carboxylic acid functional group onto the aromatic ring is a key transformation. A widely used and robust method is the oxidation of an alkyl group attached to the benzene (B151609) ring. numberanalytics.com This reaction is particularly effective for alkylbenzenes, where the alkyl side chain is oxidized to a carboxylic acid group (—COOH). youtube.com

For this to be applicable to the synthesis of this compound, the synthesis would start from a precursor like 1-(benzyloxy)-3-propoxy-5-methylbenzene. The methyl group, being at a benzylic position, can be oxidized using strong oxidizing agents. ucalgary.ca The reaction works for primary and secondary alkyl groups because they possess a benzylic hydrogen, which is crucial for the oxidation to proceed. ucalgary.camasterorganicchemistry.com Tertiary alkyl groups, lacking a benzylic hydrogen, are resistant to this oxidation. ucalgary.ca

Commonly employed oxidizing agents include:

Potassium permanganate (B83412) (KMnO₄) : This is a powerful and frequently used oxidant, typically in aqueous solutions that can be neutral, acidic, or alkaline. youtube.comcommonorganicchemistry.com The entire alkyl side chain is oxidized, regardless of its length. youtube.com

Chromic acid (H₂CrO₄) : Generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate with acid.

Tertiary-butyl hydroperoxide (TBHP)/Oxone : This system, sometimes in the presence of a catalyst like ferric chloride, provides an effective method for oxidizing benzyl alcohols to benzoic acids under solvent-free conditions. researchgate.net

| Oxidizing Agent | Substrate | Key Features | Reference(s) |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Alkylbenzene (with benzylic H) | Strong, versatile, oxidizes entire side chain. | youtube.comucalgary.camasterorganicchemistry.com |

| Chromic Acid (H₂CrO₄) | Alkylbenzene | Strong oxidizing agent. | youtube.com |

| Oxygen (O₂) with catalysts | Alkylbenzene | Environmentally friendly, often uses Co/Mn salt catalysts. | numberanalytics.com |

| TBHP/Oxone/FeCl₃ | Benzyl alcohol | Effective under solvent-free conditions. | researchgate.net |

Modern synthetic chemistry offers powerful coupling reactions to form the carboxylic acid group directly on the aromatic ring. These methods often provide high yields and functional group tolerance.

Carboxylation of Grignard Reagents: This classic method involves the conversion of an aryl halide into a highly nucleophilic Grignard reagent (RMgX). libretexts.org For the target molecule, this would involve preparing a Grignard reagent from an aryl halide such as 1-bromo-2-(benzyloxy)-4-propoxybenzene. This nucleophilic reagent then attacks the electrophilic carbon of carbon dioxide (often used in its solid form, "dry ice"), followed by an acidic workup to yield the final carboxylic acid. libretexts.orgjove.comyoutube.com This method is effective for primary, secondary, tertiary, and aryl halides and results in the addition of one carbon atom. ntu.edu.sg A significant limitation is the incompatibility of Grignard reagents with acidic protons, such as those in -OH or -NH groups. jove.comntu.edu.sg

Palladium-Catalyzed Carbonylation/Carboxylation: Palladium catalysis has revolutionized the synthesis of benzoic acid derivatives from aryl halides. researchgate.net These reactions introduce a carbonyl group (C=O) from carbon monoxide (CO) or carbon dioxide (CO₂) into an aryl-palladium intermediate.

Hydroxycarbonylation : This process uses carbon monoxide and water to convert aryl halides into carboxylic acids. organic-chemistry.org Ligand-free palladium acetate (B1210297) catalysts have been developed that operate under ambient temperature and pressure. organic-chemistry.org

Direct Carboxylation with CO₂ : Advanced protocols allow for the direct palladium-catalyzed insertion of CO₂ into aryl halides, avoiding the need to pre-form organometallic intermediates like Grignard reagents and the use of toxic carbon monoxide gas. nih.govgoogle.com

These coupling reactions provide a direct and often more functional-group-tolerant route to benzoic acid derivatives compared to traditional methods. acs.orgnih.gov

Advanced Synthetic Approaches and Route Design

Beyond established pathways, advanced synthetic strategies focus on efficiency, selectivity, and the creation of complex or chiral analogues.

While this compound is achiral, the synthesis of its chiral analogues is an area of significant research interest. Asymmetric synthesis aims to create molecules with specific three-dimensional arrangements, which is crucial for applications in materials science and pharmaceuticals.

Methods for synthesizing chiral carboxylic acids include:

Asymmetric Functionalization : This involves the enantioselective functionalization of substituted carboxylic acids or their precursors. rsc.org

Dynamic Kinetic Resolution (DKR) : Enzymes can be used to selectively transform one enantiomer of a racemic starting material, allowing for the synthesis of phthalidyl esters, for example, in high yields and enantiomeric purities. acs.org

Synthesis of Atropisomers : These are stereoisomers resulting from hindered rotation around a single bond. Biocatalysts and transition metal catalysts have been employed for the enantioselective synthesis of atropisomeric compounds, such as biaryls and indoles. nih.govnih.gov Such strategies could be adapted to create chiral analogues of the target benzoic acid where free rotation is restricted.

Rearrangement reactions provide powerful ways to restructure a molecule's carbon skeleton, often leading to complex products from simple starting materials.

Fries Rearrangement : This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by Lewis or Brønsted acids. organic-chemistry.orgwikipedia.org For example, a phenyl acetate derivative could rearrange to an ortho- or para-hydroxyacetophenone. wikipedia.orgthermofisher.com The resulting ketone could then be a handle for further modifications. A photochemical version, the Photo-Fries rearrangement, proceeds via a radical mechanism. wikipedia.org

Baeyer-Villiger Oxidation : This reaction is an oxidative cleavage that converts a ketone into an ester or a cyclic ketone into a lactone using peroxyacids. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The regioselectivity is predictable, as the group with the higher migratory aptitude moves. organic-chemistry.orgchemistrysteps.com This could be used to transform an acyl-substituted phenol into a phenolic acetate, which can then be hydrolyzed. Asymmetric versions of this reaction are also known, providing access to chiral lactones. nih.gov

Beckmann Rearrangement : This reaction converts an oxime into an amide under acidic conditions. numberanalytics.com It is famously used in the industrial synthesis of caprolactam, the precursor to nylon 6. numberanalytics.com In the context of benzoic acid synthesis, an oxime derived from an aryl ketone could be rearranged to an anilide, which could potentially be hydrolyzed to an aniline (B41778) and a carboxylic acid.

Other Rearrangements : Reactions like the Benzilic Acid Rearrangement, which converts 1,2-diketones to α-hydroxy-carboxylic acids, or the Dakin Reaction, which oxidizes an ortho- or para-hydroxyaryl aldehyde or ketone to a benzenediol, offer alternative synthetic routes for related structures. wiley-vch.deberhamporegirlscollege.ac.in

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₇H₁₈O₄ |

| Potassium Permanganate | KMnO₄ |

| Benzyl Bromide | C₇H₇Br |

| 1-Bromopropane | C₃H₇Br |

| 2,4-Dihydroxybenzoic Acid | C₇H₆O₄ |

| Carbon Dioxide | CO₂ |

| Potassium Carbonate | K₂CO₃ |

| Sodium Hydride | NaH |

| Phenyl Acetate | C₈H₈O₂ |

| Hydroxyacetophenone | C₈H₈O₂ |

| Caprolactam | C₆H₁₁NO |

Exploration of Sustainable Synthesis Protocols

The development of environmentally benign synthetic routes for pharmacologically relevant molecules is a central focus of modern green chemistry. For a compound such as this compound and its analogues, this involves exploring methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents. Key strategies in this endeavor include the adoption of alternative energy sources like microwave irradiation, the use of efficient and recyclable catalytic systems, and the implementation of processes with high atom economy.

One promising approach is the use of microwave-assisted synthesis . This technique can dramatically reduce reaction times, often from hours to minutes, and improve yields by ensuring rapid and uniform heating of the reaction mixture. ijprdjournal.com For the synthesis of benzoic acid derivatives, microwave irradiation has been shown to be more energy-efficient than conventional heating methods. ijprdjournal.com While a specific microwave-assisted synthesis for this compound is not prominently documented, the successful application of this technology to similar transformations suggests its high potential. For instance, the hydrolysis of benzanilide (B160483) to benzoic acid is significantly accelerated under microwave irradiation using sulfuric acid as a catalyst, highlighting a potential green alternative to traditional, energy-intensive methods. ijprdjournal.com

Another cornerstone of sustainable synthesis is phase-transfer catalysis (PTC) . This methodology is particularly advantageous as it can eliminate the need for harsh organic solvents, allowing for the use of water as a reaction medium. jetir.org PTC facilitates the reaction between reactants present in different immiscible phases, for example, an aqueous phase and an organic phase. jetir.org This is highly relevant for the synthesis of ether linkages, such as the benzyloxy and propoxy groups in the target molecule, which often involves the reaction of a phenoxide salt with an alkyl halide. The use of a phase-transfer catalyst can enhance reaction rates and yields in such Williamson ether syntheses. For example, the synthesis of o-nitrodiphenyl ether from o-chloronitrobenzene and solid potassium phenoxide is effectively achieved using tetra-n-butylphosphonium bromide as a solid-liquid phase-transfer catalyst, resulting in high selectivity and avoiding the formation of by-products. crdeepjournal.org

Furthermore, the principles of green chemistry encourage the use of biocatalysis and renewable feedstocks . Lignin, a major component of biomass, can be a sustainable source of benzoic acid derivatives such as p-hydroxybenzoic acid, vanillic acid, and syringic acid. jetir.org These can then be further modified to produce a variety of active pharmaceutical ingredients. This approach offers a greener alternative to traditional syntheses that rely on petroleum-based starting materials.

The table below illustrates a comparative analysis of conventional versus potential sustainable approaches for key synthetic steps relevant to the formation of this compound analogues, based on published research for similar transformations.

| Reaction Type | Conventional Method | Sustainable Alternative | Key Advantages of Sustainable Method |

| Etherification (O-alkylation) | Use of strong bases (e.g., sodium hydride) in anhydrous polar aprotic solvents (e.g., DMF, DMSO). nih.gov | Phase-transfer catalysis (PTC) in a biphasic system (e.g., water/toluene) with a quaternary ammonium (B1175870) salt. jetir.org | Avoidance of hazardous and difficult-to-remove solvents; milder reaction conditions; potential for catalyst recycling. |

| Ester Hydrolysis | Refluxing with strong acid or base in an organic solvent like methanol (B129727) for several hours. | Microwave-assisted hydrolysis. ijprdjournal.com | Drastically reduced reaction times (minutes vs. hours); lower energy consumption; potentially higher yields. ijprdjournal.com |

| Oxidation of an Alkyl Precursor | Use of stoichiometric amounts of heavy metal oxidants (e.g., KMnO4, CrO3). | Catalytic oxidation using molecular oxygen (air) with a transition metal catalyst (e.g., cobalt acetate). | High atom economy; air as a green oxidant; avoidance of toxic heavy metal waste. |

The following table provides hypothetical comparative data for the synthesis of a generic 2-alkoxy-4-alkoxybenzoic acid, illustrating the potential benefits of implementing sustainable protocols.

| Parameter | Conventional Synthesis | Microwave-Assisted PTC Synthesis |

| Solvent | Dimethylformamide (DMF) | Water/Toluene |

| Catalyst | None (strong base used) | Quaternary Ammonium Salt (recyclable) |

| Reaction Time | 12 - 24 hours | 15 - 30 minutes |

| Energy Input | High (prolonged heating) | Low (short irradiation time) |

| Yield | ~75% | >90% |

| Work-up | Aqueous extraction, solvent removal | Simple phase separation |

| E-Factor (Waste/Product Ratio) | High | Low |

By exploring and adopting such sustainable methodologies, the synthesis of this compound and its analogues can be aligned with the principles of green chemistry, leading to more efficient, economical, and environmentally responsible chemical manufacturing processes.

Iii. Derivatization and Structural Modification of 2 Benzyloxy 4 Propoxybenzoic Acid

Strategies for Molecular Diversification

Molecular diversification is achieved by systematically altering different parts of the parent compound. This allows for a comprehensive exploration of the structure-activity relationships (SAR) that govern the compound's behavior.

The benzyloxy group offers a prime site for introducing chemical diversity. The benzyl (B1604629) ring can be substituted with a wide array of functional groups to influence electronic properties, steric hindrance, and potential intermolecular interactions. A common synthetic route involves the O-alkylation of a 2-hydroxy-4-propoxybenzoic acid ester with various substituted benzyl halides. For instance, the synthesis of 2-fluoro-4-benzyloxybenzoic acid has been achieved by reacting 2-fluoro-4-hydroxy-benzoic acid with benzyl chloride. prepchem.com A similar strategy can be applied to introduce substituents on the benzyl ring itself.

This allows for the fine-tuning of properties such as lipophilicity and hydrogen bonding capacity. Research on related structures, such as 2-(4-(4-substituted benzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)acetamides, has shown that introducing substituents like halogens onto the benzyloxy ring can significantly impact biological activity. nih.gov

Table 1: Examples of Analogs with Varied Benzyloxy Substituents

| Substituent on Benzyl Ring | Resulting Compound Name |

|---|---|

| 4-Chloro | 2-(4-Chlorobenzyloxy)-4-propoxybenzoic acid |

| 4-Methoxy | 2-(4-Methoxybenzyloxy)-4-propoxybenzoic acid |

| 4-Nitro | 2-(4-Nitrobenzyloxy)-4-propoxybenzoic acid |

| 3-Fluoro | 2-(3-Fluorobenzyloxy)-4-propoxybenzoic acid |

The propoxy group at the 4-position is another key site for modification. Altering the length and nature of this alkoxy chain can significantly impact the molecule's solubility, crystal packing, and interaction with biological targets. Studies on other alkoxy-substituted benzoic acids have demonstrated that the length of the alkoxy chain can influence the mesomorphic properties of the resulting compounds, indicating its role in controlling intermolecular organization. researchgate.net

The synthesis of such analogs typically starts with a 2-(benzyloxy)-4-hydroxybenzoic acid intermediate, which can be alkylated with different alkyl halides (e.g., bromoethane, 1-bromobutane, 1-bromohexane) using methods like the Williamson ether synthesis. youtube.com This approach allows for the generation of a homologous series of compounds with varying chain lengths.

Table 2: Examples of Analogs with Propoxy Chain Modifications

| Modifying Alkyl Halide | Resulting Alkoxy Chain | Analog Name |

|---|---|---|

| Bromoethane | Ethoxy | 2-(Benzyloxy)-4-ethoxybenzoic acid |

| 1-Bromobutane | Butoxy | 2-(Benzyloxy)-4-butoxybenzoic acid |

| 1-Bromopentane | Pentoxy | 2-(Benzyloxy)-4-pentoxybenzoic acid |

The benzoic acid core, including the aromatic ring and the carboxylic acid group, can be modified to create a wide range of derivatives. The carboxylic acid group itself can be converted into various functional groups such as esters, amides, or nitriles through standard organic transformations. For example, esterification can be achieved by reacting the benzoic acid with an alcohol under acidic conditions or using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov

Furthermore, the aromatic ring can undergo electrophilic substitution reactions. The directing effects of the existing benzyloxy and propoxy groups play a crucial role in determining the position of new substituents. Both are ortho-, para-directing groups, which can guide the introduction of nitro, halogen, or acyl groups onto the benzene (B151609) ring, further diversifying the molecular structure. mdpi.com

Table 3: Examples of Modifications to the Benzoic Acid Core

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Esterification | Methanol (B129727), H₂SO₄ | Methyl ester |

| Amidation | Thionyl chloride, then Ammonia | Amide |

| Nitration | HNO₃, H₂SO₄ | Nitro group on aromatic ring |

Synthesis of Complex Analogues and Congeners

Beyond simple substituent changes, more complex structural modifications can be undertaken to generate novel molecular scaffolds. This includes the incorporation of entirely new ring systems and the use of high-throughput synthetic methods.

Table 4: Potential Heterocyclic Scaffolds from the Benzoic Acid Moiety

| Target Heterocycle | Key Reagent(s) |

|---|---|

| 1,3,4-Oxadiazole | Hydrazine, then Acylating Agent |

| Benzoxazole | 2-Aminophenol |

| 1,2,4-Triazole | Thiosemicarbazide |

To explore the structure-activity relationships of 2-(benzyloxy)-4-propoxybenzoic acid derivatives more systematically, combinatorial chemistry techniques can be employed. nih.gov Solid-phase synthesis is a particularly powerful tool for this purpose, allowing for the rapid generation of a large library of related compounds using a "split-and-pool" strategy. acs.orgnih.gov

In a hypothetical combinatorial synthesis, a 4-hydroxybenzoic acid derivative could be attached to a solid support. This resin-bound intermediate could then be split into multiple portions, with each portion being reacted with a different benzyl halide to introduce diversity at the 2-position (benzyloxy moiety). Subsequently, the resin portions could be reacted with different alkyl halides to add diversity at the 4-position (alkoxy chain). After cleavage from the resin, a library of discrete 2-(benzyloxy)-4-alkoxybenzoic acid analogs would be generated, allowing for high-throughput screening and the identification of lead compounds.

Table 5: Illustrative Design of a Small Combinatorial Library

| Building Block Position | Set of Building Blocks |

|---|---|

| R¹ (on Benzyl group) | H, 4-Cl, 4-F, 4-CH₃ |

| R² (Alkoxy chain) | Propyl, Butyl, Pentyl |

| Total Compounds | 4 (R¹ variations) x 3 (R² variations) = 12 compounds |

Semisynthetic Approaches Leveraging Related Natural Product Scaffolds

While direct semisynthetic routes starting from natural products to yield derivatives of this compound are not extensively documented in publicly available research, the principles of this approach offer a valuable strategy for generating novel and complex analogues. Semisynthesis involves the chemical modification of a readily available natural product, harnessing its inherent structural complexity to create new compounds with potentially enhanced or novel biological activities. This methodology is particularly relevant when aiming to combine the desirable physicochemical properties of the this compound scaffold with the unique three-dimensional architecture of a natural product.

A key strategy is pharmacophore-oriented semisynthesis, where a known bioactive pharmacophore is combined with a unique natural product scaffold. wikipedia.org For instance, the this compound moiety could be considered a pharmacophore and chemically linked to a natural product backbone. Natural products containing a 2,3-dihydrobenzofuran (B1216630) skeleton, for example, could serve as starting points for such synthetic endeavors. nih.gov

Another approach involves the modification of natural products that already contain a similar benzoic acid-derived core. For example, research into the synthesis of chromane (B1220400) derivatives, which are bicyclic scaffolds found in many bioactive natural products, has involved the modification of related substituted benzoic acids. unimi.it In one study, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester was used as a precursor in a multi-step synthesis to create novel chromane structures. unimi.it This highlights how a substituted benzyloxy benzoic acid core can be subjected to cyclization and further transformations to build more complex, natural product-like frameworks. The process involved protecting group strategies, cyclization at high temperatures, and subsequent hydrogenation and hydrolysis to yield the final products. unimi.it

The theoretical application of this to this compound could involve leveraging its carboxylic acid and aromatic ring for chemical linkage or modification. The table below outlines a conceptual framework for how different classes of natural products could be hypothetically utilized in semisynthesis involving the target compound.

| Natural Product Class | Potential Scaffold | Hypothetical Semisynthetic Strategy | Target Derivative Structure |

| Terpenoids | Oridonin | Esterification of a hydroxyl group on the terpenoid backbone with the carboxylic acid of this compound. | Terpenoid-benzoic acid ester conjugate |

| Alkaloids | Tetrahydroisoquinoline | Amide coupling between an amine function on the alkaloid and the carboxylic acid of this compound. | Alkaloid-benzoic acid amide conjugate |

| Flavonoids | Quercetin | Etherification of a phenolic hydroxyl group on the flavonoid with a reactive derivative of the benzoic acid. | Flavonoid-benzoic acid ether |

| Polyketides | Chromane | Use of this compound as a starting material for intramolecular cyclization to form a chromanone ring, followed by further modification. | Fused heterocyclic system |

Stereochemical Control and Chirality in Derivative Synthesis

Stereochemistry is a critical aspect of medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. While this compound itself is achiral, its derivatization frequently introduces chiral centers, necessitating stereochemical control to isolate or selectively synthesize the desired stereoisomer. The primary methods for achieving this include chiral resolution, the use of chiral auxiliaries, and asymmetric catalysis. wikipedia.orgtcichemicals.com

Chiral Resolution

Chiral resolution is a classical yet effective method for separating a racemic mixture of a chiral derivative into its constituent enantiomers. wikipedia.org This technique typically involves reacting the racemic compound with a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.org Following separation, the resolving agent is cleaved to yield the pure enantiomers. For derivatives of this compound that contain a chiral center (e.g., at an alpha-carbon if the propoxy group were replaced by a chiral side chain), this method would be highly applicable.

Common resolving agents for carboxylic acids include chiral amines, while chiral acids are used to resolve racemic amines.

| Resolving Agent Type | Example Resolving Agent | Target Functional Group | Separation Principle |

| Chiral Amine | (+)-Cinchotoxine | Carboxylic Acid | Diastereomeric salt formation and crystallization wikipedia.org |

| Chiral Amine | Brucine | Carboxylic Acid | Diastereomeric salt formation and crystallization wikipedia.org |

| Chiral Acid | Tartaric Acid | Amine | Diastereomeric salt formation and crystallization wikipedia.org |

| Chiral Phosphoric Acid | BINOL-derived acids | Alcohols, Imines | Kinetic resolution via asymmetric catalysis nih.gov |

Asymmetric Synthesis

To avoid the inherent 50% loss of material in classical resolution, asymmetric synthesis is the preferred modern approach. This involves creating the desired stereoisomer selectively from the outset.

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products like amino acids or terpenes as starting materials. tcichemicals.comnih.gov For instance, a chiral building block could be elaborated and eventually coupled to the this compound framework.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is then removed. The Evans aldol (B89426) reaction, for example, uses chiral oxazolidinone auxiliaries to achieve highly diastereoselective alkylations. tcichemicals.comnih.gov In a relevant study, (4R)-4-benzyl-2-oxazolidinone was used as a chiral auxiliary for the stereoselective synthesis of (2S)-2-benzyloxymethyl-3-phenylpropionic acid derivatives, confirming the stereochemistry via X-ray crystallography. nih.gov A similar strategy could be employed to introduce a chiral side chain onto the this compound scaffold.

Asymmetric Catalysis: This powerful technique uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Research on related structures has demonstrated the use of chiral vanadyl complexes for asymmetric oxytrifluoromethylation of olefins nih.gov and chiral phosphoric acids for the kinetic resolution of 2-amido benzyl alcohols via intramolecular cyclization. nih.gov The synthesis of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as GPR34 antagonists provides a pertinent example, where the synthesis started from L-tyrosine, a chiral amino acid, to ensure the desired (S)-stereochemistry in the final products. nih.gov

The choice of strategy depends on the specific derivative being synthesized, but the principles of stereochemical control are paramount for producing enantiomerically pure compounds for biological evaluation.

Iv. Computational and Theoretical Investigations of 2 Benzyloxy 4 Propoxybenzoic Acid and Its Derivatives

Quantum Chemical Studies for Molecular Structure and Reactivity

Quantum chemical studies, rooted in the principles of quantum mechanics, are pivotal for determining the intrinsic properties of a molecule. These methods allow for the precise calculation of electronic structure, which in turn governs molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like 2-(Benzyloxy)-4-propoxybenzoic acid. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can perform geometry optimization to determine the most stable three-dimensional arrangement of atoms. mdpi.comvjst.vn

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's architecture. For instance, DFT studies on substituted benzoic acids have provided accurate predictions of their geometric parameters, which align well with experimental data from techniques like X-ray diffraction. niscpr.res.in The results of such calculations are typically presented in a detailed table of structural parameters.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Benzoic Acid Moiety (Note: These are representative values based on DFT calculations of similar molecules and are intended for illustrative purposes.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.36 Å | |

| O-H (carboxyl) | ~0.97 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| O=C-O (carboxyl) | ~123° | |

| Dihedral Angle | C-C-C=O (carboxyl) | ~180° (planar) |

This interactive table showcases typical geometric parameters that can be obtained for the core structure of a benzoic acid derivative through DFT calculations.

Molecules with rotatable single bonds, such as the ether linkages in the benzyloxy and propoxy side chains of this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis is the study of the energy of the molecule as a function of these rotations.

Computational methods can be used to map the potential energy surface of the molecule by systematically rotating specific dihedral angles and calculating the energy at each step. This process helps in identifying the low-energy, stable conformers and the energy barriers that separate them. The resulting energetic landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of its different conformations at a given temperature.

The electronic character of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). vjst.vnpreprints.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org DFT calculations provide accurate values for these orbital energies and can visualize the spatial distribution of the HOMO and LUMO, highlighting the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic interactions. vjst.vnpreprints.org

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Benzoic Acid (Note: These values are illustrative and represent typical outputs from DFT calculations on related aromatic acids.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating potential |

| LUMO | -1.2 | Electron-accepting potential |

| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical reactivity indicator |

This interactive table presents a hypothetical set of frontier molecular orbital energies, which are key indicators of a molecule's electronic properties and reactivity.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods are excellent for studying the properties of single molecules, molecular modeling and dynamics simulations are employed to investigate the behavior of molecules in more complex environments and over time.

Computational chemistry offers a powerful approach to understanding the intricate details of chemical reactions. For derivatives of this compound, theoretical methods can be used to elucidate the mechanisms of reactions such as esterification, amide bond formation, or electrophilic aromatic substitution.

By modeling the reaction pathway, researchers can identify transition state structures, which are the highest energy points along the reaction coordinate. The calculation of activation energies—the energy difference between the reactants and the transition state—provides quantitative information about the reaction rate. dnu.dp.uaresearchgate.net For example, the mechanism of Fischer esterification of benzoic acid has been detailed through computational steps involving protonation, nucleophilic attack, and elimination. study.comyoutube.com These studies help in predicting reaction outcomes and optimizing reaction conditions.

The biological activity or material properties of a molecule often depend on its ability to interact with other molecules, such as proteins or other small molecules. nih.gov Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to predict and analyze these interactions. mdpi.comniscpr.res.in

Molecular docking is a method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. niscpr.res.in It is widely used in drug discovery to screen for potential ligands that can bind to a specific protein target. For a molecule like this compound, docking studies could predict its binding mode within the active site of an enzyme, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. researchgate.net

Molecular dynamics simulations provide a dynamic view of the molecular system over time. biorxiv.orgnih.gov An MD simulation would treat the atoms as points with mass and charge and solve Newton's equations of motion to simulate their movement. This allows for the study of the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the calculation of binding free energies, which provide a more accurate measure of binding affinity. researchgate.net

Table 3: Potential Intermolecular Interactions for this compound in a Hypothetical Protein Binding Site

| Interaction Type | Potential Involved Groups | Significance |

| Hydrogen Bonding | Carboxylic acid (donor/acceptor) | Directional and specific, key for binding affinity. |

| Hydrophobic Interactions | Phenyl, benzyl (B1604629), and propyl groups | Contributes to binding in nonpolar pockets. |

| π-π Stacking | Aromatic rings | Interaction with aromatic amino acid residues (e.g., Phe, Tyr, Trp). |

| van der Waals Forces | Entire molecule | General non-specific attractive or repulsive forces. |

This interactive table outlines the types of non-covalent interactions that could be predicted to govern the molecular recognition of this compound with a biological target.

Predictive Modeling for Structure-Behavior Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, serves as a cornerstone in modern computational chemistry. These methodologies aim to establish a mathematical correlation between the chemical structure of a molecule and its biological activity or physicochemical properties. For derivatives of this compound, these models can be instrumental in forecasting their behavior, thereby guiding the synthesis of novel compounds with desired characteristics.

QSAR models are developed by correlating variations in the structural features of a series of compounds with their measured biological activities. nih.govchitkara.edu.in This process typically involves the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical attributes. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). nih.gov Once a statistically significant correlation is established, the model can be used to predict the activity of new, unsynthesized derivatives.

The chemical behavior of this compound can be significantly altered by introducing various substituents at different positions on its aromatic rings. Computational models are particularly adept at predicting how these modifications will influence the molecule's properties. Key properties that are often investigated include acidity (pKa), electronic distribution, and reactivity.

The acidity of the carboxylic acid group is a critical parameter that influences a molecule's pharmacokinetic and pharmacodynamic profile. The Hammett equation is a well-established principle used to quantify the effect of substituents on the acidity of benzoic acid derivatives. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to calculate electronic properties like molecular electrostatic potential and atomic charges on the carboxylic group. nih.gov These calculated parameters can then be correlated with experimental pKa values to build predictive models for new derivatives. nih.gov

For instance, introducing an electron-withdrawing group (EWG) on the benzoic acid ring is expected to increase acidity (decrease pKa) by stabilizing the resulting carboxylate anion through inductive or resonance effects. Conversely, an electron-donating group (EDG) would likely decrease acidity (increase pKa). researchgate.net The magnitude of this effect is dependent on the nature and position of the substituent. nih.gov

To illustrate the potential impact of substituents on the electronic properties of this compound derivatives, a hypothetical data table is presented below. These values are for illustrative purposes and would be derived from computational calculations in a real-world scenario.

| Substituent at C5 | Hammett Constant (σ) | Calculated pKa | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| -H | 0.00 | 4.50 | 2.35 |

| -NO₂ | 0.78 | 3.45 | 5.10 |

| -CN | 0.66 | 3.60 | 4.80 |

| -Cl | 0.23 | 4.15 | 3.10 |

| -CH₃ | -0.17 | 4.75 | 2.10 |

| -OCH₃ | -0.27 | 4.90 | 1.95 |

This table is interactive. Click on the headers to sort the data.

Rational design principles leverage the understanding of structure-activity relationships to create new molecules with enhanced or specific biological activities. The benzoic acid scaffold is a versatile starting point for the design of novel bioactive compounds. nih.govpreprints.org Computational techniques play a pivotal role in this process by enabling the in silico design and evaluation of virtual compounds before their chemical synthesis, saving time and resources. mdpi.com

One of the primary approaches in rational design is scaffold hopping, where the core structure of a known active molecule is replaced with a different scaffold that maintains the essential pharmacophoric features. For derivatives of this compound, this could involve replacing the benzoic acid core with other acidic bioisosteres.

Another key principle is fragment-based drug design. In this approach, small molecular fragments that are known to bind to a biological target are identified and then computationally linked together to create a larger, more potent molecule. The this compound structure can be deconstructed into its constituent fragments (benzyloxy, propoxy, and benzoic acid moieties), and each can be optimized or replaced to improve target binding.

Molecular docking is a powerful computational tool used in rational design to predict the binding orientation and affinity of a ligand to its target receptor. By simulating the interaction between a library of virtual this compound derivatives and a target protein, researchers can prioritize the synthesis of compounds that are most likely to be active. benthamdirect.com

The following table outlines key rational design principles and their potential application to the this compound scaffold.

| Design Principle | Application to this compound Scaffold | Computational Tool |

|---|---|---|

| Substituent Modification | Introduction of various functional groups on the aromatic rings to modulate electronic and steric properties. | QSAR, DFT Calculations |

| Scaffold Hopping | Replacement of the benzoic acid core with other acidic groups (e.g., tetrazole, hydroxamic acid) to explore new chemical space. | Pharmacophore Modeling, 3D Shape Similarity |

| Bioisosteric Replacement | Substitution of the ether linkages (benzyloxy, propoxy) with other groups (e.g., thioethers, amides) to improve metabolic stability or binding affinity. | Molecular Mechanics, Quantum Mechanics |

| Fragment-Based Design | Optimization of individual fragments (benzyloxy, propoxy, benzoic acid) and linking them to create novel compounds. | Fragment Docking, Combinatorial Library Design |

| Structure-Based Design | Designing derivatives that fit optimally into the binding site of a specific biological target. | Molecular Docking, Molecular Dynamics Simulations |

This table provides an overview of rational design strategies.

By integrating these computational and theoretical approaches, researchers can systematically explore the chemical space around this compound, leading to the rational design of novel derivatives with tailored chemical and biological profiles.

V. Applications in Material Science and Chemical Systems As Building Blocks

Utilization as a Precursor in the Synthesis of Functional Organic Materials

The inherent functionalities of 2-(Benzyloxy)-4-propoxybenzoic acid allow for its incorporation into a variety of organic materials, imparting specific chemical and physical properties.

While direct integration of this compound into Periodic Mesoporous Organosilica (PMO) nanoparticles has not been extensively documented in publicly available research, the principles of PMO synthesis allow for the incorporation of a wide range of organic functionalities. PMOs are a class of hybrid materials where organic groups are integral components of the silica (B1680970) framework, offering tunable properties for applications in catalysis, separation, and drug delivery. The carboxylic acid group of this compound could potentially be modified to bear silane (B1218182) groups, enabling its co-condensation with silica precursors to form functionalized PMO nanoparticles. The benzyloxy and propoxy groups would then line the pores of the nanoparticles, creating a specific chemical environment.

The structure of this compound is well-suited for the synthesis of advanced macromolecular structures such as dendrimers and hyperbranched polymers. The carboxylic acid can serve as a focal point for the divergent growth of dendritic wedges, while the benzyloxy group can be deprotected to reveal a phenolic hydroxyl group, providing an additional site for functionalization or further branching. This multi-functional nature allows for the precise construction of complex, three-dimensional macromolecules with potential applications in drug delivery, catalysis, and nanoscale electronics.

Role in the Development of Multifunctional Organic Molecules

The term "multifunctional" in organic chemistry refers to a single molecule that possesses multiple distinct functions. While specific research on this compound as a multifunctional molecule is limited, its structural motifs are found in molecules designed for such purposes. For instance, the benzyloxy group is a common protecting group in organic synthesis, and its selective removal can unmask a reactive phenol (B47542). This, combined with the carboxylic acid, allows for orthogonal functionalization, where different parts of the molecule can be modified independently to introduce various functionalities, such as targeting ligands, imaging agents, or therapeutic moieties.

Exploration as Scaffolds for Multicomponent Chemical Transformations

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single step to form a complex product. The benzoic acid moiety within this compound is a common participant in various MCRs. For example, it can be utilized in the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-amide derivative. By employing this compound in such reactions, its structural features can be incorporated into a diverse library of complex molecules with a high degree of molecular diversity, which is highly valuable in drug discovery and materials science.

Comprehensive Analytical Data for this compound Not Available in Public Scientific Literature

Extensive searches of scientific and chemical databases have revealed a lack of publicly available experimental data for the specific chemical compound This compound . Consequently, the generation of a detailed article focusing on its advanced spectroscopic and analytical characterization, as per the requested outline, cannot be fulfilled at this time.

The required sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and X-ray Crystallography necessitate specific, published research findings for this exact molecule. Without access to experimental spectra and crystallographic data, a scientifically accurate and authoritative article on these characterization methodologies is impossible to construct.

While spectral and analytical data are available for related isomers and precursor compounds such as 2-propoxybenzoic acid nih.govchemicalbook.com, 4-propoxybenzoic acid chemicalbook.comnih.govsigmaaldrich.comnist.govnist.govnih.gov, and 4-benzyloxybenzoic acid chemicalbook.com, this information is not applicable to the unique structure of this compound. The precise substitution pattern on the benzene (B151609) ring significantly influences the spectroscopic and crystallographic outcomes, making extrapolation from isomers scientifically unsound for a detailed analysis.

No patents, research articles, or chemical repository entries containing the specific NMR, HRMS, IR, or single-crystal X-ray diffraction data for this compound were identified during the comprehensive search. Therefore, the foundational information required to write the requested scientific article is not available in the public domain.

Vii. Future Research Directions and Emerging Trends

Integration with Artificial Intelligence and Machine Learning in Synthetic Design

Retrosynthetic Analysis: AI-powered platforms can propose novel and efficient synthetic routes for 2-(benzyloxy)-4-propoxybenzoic acid and its derivatives. philadelphia.edu.jo These tools analyze vast databases of chemical reactions to suggest pathways that may be more efficient or use more readily available starting materials. youtube.com By breaking down the target molecule into simpler, purchasable precursors, these algorithms can assist chemists in designing more effective synthesis strategies. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By training these models on datasets of known active compounds, it is possible to generate novel derivatives of this compound that are optimized for specific biological targets. nih.gov This approach has the potential to dramatically shorten the initial stages of drug discovery.

Property Prediction: Machine learning models can accurately predict the physicochemical and biological properties of virtual compounds before they are synthesized. nih.gov For derivatives of this compound, this could include predicting their bioactivity, toxicity, and pharmacokinetic profiles, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.gov

The integration of AI and ML into the design process represents a paradigm shift, moving from traditional trial-and-error approaches to a more data-driven and predictive methodology. youtube.com

Development of Mechanistic Insights for Novel Chemical Reactions

A deeper understanding of reaction mechanisms is crucial for developing novel and more efficient synthetic methods. For this compound and its derivatives, future research will likely focus on elucidating the intricate details of the chemical transformations involved in their synthesis and biological activity.

Computational Modeling: Quantum mechanical calculations and molecular dynamics simulations can provide a detailed picture of reaction pathways at the atomic level. These computational studies can help to understand the transition states, intermediates, and the role of catalysts in reactions involving benzoic acid derivatives. nih.gov

Advanced Spectroscopic Techniques: The use of advanced spectroscopic methods, such as in-situ reaction monitoring, can provide real-time information about the species present in a reacting mixture. This data is invaluable for confirming proposed reaction mechanisms and identifying unexpected intermediates or side products.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can gain insights into the key structural features required for a desired effect. nih.gov This information is critical for designing more potent and selective compounds. Recent studies on related chalcone (B49325) derivatives have utilized docking studies to understand the interactions with biological targets. nih.gov

A thorough understanding of the underlying mechanisms will enable chemists to design more selective, higher-yielding, and ultimately more sustainable chemical reactions. researchgate.net

Exploration of Green Chemistry Approaches in Compound Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. epa.gov The synthesis of this compound and its derivatives presents several opportunities for the implementation of greener practices.

Renewable Feedstocks: A significant trend in green chemistry is the use of biomass-derived starting materials instead of petroleum-based ones. escholarship.org Research into converting lignin-based benzoic acid derivatives into valuable chemicals is a promising avenue. rsc.org

Greener Solvents and Catalysts: The development and use of environmentally benign solvents and catalysts are central to green chemistry. This includes exploring solvent-free reaction conditions or using water as a solvent. wjpmr.com The use of heterogeneous catalysts that can be easily recovered and reused is also a key area of research. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis and high hydrostatic pressure (barochemistry) are being explored as energy-efficient alternatives to conventional heating. mdpi.comrsc.org These techniques can often lead to shorter reaction times, higher yields, and cleaner reaction profiles. mdpi.com An environmentally friendly process for preparing benzoic acid and its derivatives using hydrogen peroxide as an oxidizing agent has also been developed. google.com

The adoption of green chemistry principles in the synthesis of this compound will not only reduce the environmental footprint but can also lead to more efficient and cost-effective manufacturing processes. wjpmr.com

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(benzyloxy)-4-propoxybenzoic acid, and how can reaction conditions be optimized?

- Methodology : Utilize stepwise alkylation and benzylation reactions. First, protect the hydroxyl group at the 4-position of benzoic acid using propyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) . Next, introduce the benzyloxy group at the 2-position via nucleophilic substitution with benzyl bromide, ensuring anhydrous conditions to prevent hydrolysis. Monitor reaction progress using TLC or HPLC. Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Methodology : Employ a combination of analytical techniques:

- NMR spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., ChemDraw or ACD/Labs) to verify substituent positions .

- Mass spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., exact mass ~300.12 g/mol) .

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What solvents are suitable for dissolving this compound in experimental settings?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s aromatic and ester functionalities. For biological assays, use DMSO stock solutions (≤1% v/v) to avoid cellular toxicity. Confirm solubility via dynamic light scattering (DLS) if precipitation occurs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodology :

- Variable Temperature NMR : Perform experiments to identify dynamic processes (e.g., rotamerism of the propoxy group) causing splitting .

- 2D NMR (COSY, HSQC) : Assign coupling interactions and confirm spatial proximity of protons .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .

Q. What strategies are effective for studying the metal-binding properties of this compound in coordination chemistry?

- Methodology :

- Titration experiments : Use UV-Vis or fluorescence spectroscopy to monitor ligand-metal interactions (e.g., with Fe³⁺ or Cu²⁺). Calculate binding constants via Benesi-Hildebrand plots .

- X-ray crystallography : Co-crystallize the compound with metal salts to determine coordination geometry. Note: Remove benzyl/propyl groups if steric hindrance occurs .

Q. How can researchers design experiments to elucidate the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Analyze degradation products via LC-MS .

- Thermogravimetric analysis (TGA) : Measure thermal stability (e.g., decomposition onset temperature) under nitrogen atmosphere .

Q. What advanced techniques are recommended for probing the compound’s potential as a enzyme inhibitor (e.g., cyclooxygenase or lipoxygenase)?

- Methodology :

- Molecular docking : Use AutoDock Vina to predict binding affinities to enzyme active sites. Validate with in vitro enzymatic assays (e.g., fluorescence-based inhibition assays) .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying alkoxy chain lengths) to identify critical functional groups .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental release .

Data Reproducibility and Validation

Q. How can researchers address batch-to-batch variability in synthetic yields or purity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.